![molecular formula C19H21N3O2 B2512328 N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide CAS No. 1385398-91-3](/img/structure/B2512328.png)
N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
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Description
N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes.
Scientific Research Applications
Colorimetric Sensing
Benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions, utilizing direct acylation reactions. The solid-state properties of these compounds, revealed through X-ray single crystallography, demonstrated excellent performance in naked-eye detection of fluoride anion in solution, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This application is crucial in environmental monitoring and diagnostics (Younes et al., 2020).
Melanoma Cytotoxicity
Research on alkylating benzamides highlighted their potential for targeted drug delivery in melanoma therapy. The study synthesized conjugates demonstrating high toxicity against melanoma cells, supporting the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells, leading to enhanced efficacy (Wolf et al., 2004).
Histone Deacetylase Inhibition
Lead benzamide compounds bearing a cyanopyridyl moiety were identified as potent and low molecular weight histone deacetylase (HDAC) inhibitors. These findings are pivotal in cancer research, particularly in the development of new treatments through epigenetic modulation (Andrews et al., 2008).
Aryloxylation for Synthesis
Copper-mediated selective aryloxylation of benzamides, assisted by an N,O-bidentate directing group, provides a straightforward method for the synthesis of mono- and diaryloxylated benzoic acids. This chemical process is significant for the synthesis of complex molecules in organic chemistry (Hao et al., 2014).
Biological Evaluation for Medicinal Chemistry
A series of substituted benzamides were synthesized, targeting various potential biological applications. These compounds were screened for their inhibitory potential, showcasing the versatility of benzamide derivatives in the development of new therapeutic agents (Saeed et al., 2015).
properties
IUPAC Name |
N-(1-cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-5-17(11-20)22-19(23)16-7-4-6-15(10-16)13-24-18-9-8-14(2)21-12-18/h4,6-10,12,17H,3,5,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGHBHFCVFKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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